(1-aminobutyl)phosphonic acid

Vue d'ensemble

Description

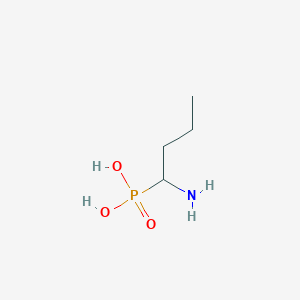

L'acide 1-aminobutylphosphonique est un composé organique de formule moléculaire C4H12NO3P. C'est un dérivé de l'acide phosphonique, caractérisé par la présence d'un groupe amino lié à une chaîne butyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 1-aminobutylphosphonique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la butylamine avec l'acide phosphoreux dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle : La production industrielle d'acide 1-aminobutylphosphonique implique souvent une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, avec des mesures strictes de contrôle de la qualité pour assurer la cohérence .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-aminobutylphosphonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés d'acide phosphonique correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés aminés.

Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers acides phosphoniques substitués

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des agents halogénants comme le chlorure de thionyle

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acide phosphonique, des dérivés aminés et des acides phosphoniques substitués .

Applications de la recherche scientifique

L'acide 1-aminobutylphosphonique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de polymères.

Biologie : Le composé est étudié pour son rôle potentiel dans les voies biochimiques et comme précurseur de molécules biologiquement actives.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, notamment dans le développement de médicaments ciblant des enzymes et des récepteurs spécifiques.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité, y compris des inhibiteurs de corrosion et des ignifugeants .

Mécanisme d'action

Le mécanisme d'action de l'acide 1-aminobutylphosphonique implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino lui permet de former des liaisons hydrogène et des interactions ioniques avec les enzymes et les récepteurs, modulant leur activité. La partie acide phosphonique peut chélater les ions métalliques, influençant diverses voies biochimiques .

Composés similaires :

Acide aminométhylphosphonique : Structure similaire mais avec une chaîne carbonée plus courte.

Acide aminocaproïque : Contient une chaîne carbonée plus longue et est utilisé comme agent antifibrinolytique

Unicité : L'acide 1-aminobutylphosphonique est unique en raison de sa combinaison spécifique d'un groupe amino et d'une partie acide phosphonique, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Ceci le rend particulièrement précieux dans les applications nécessitant les deux fonctionnalités .

Applications De Recherche Scientifique

Agricultural Applications

(1-Aminobutyl)phosphonic acid is recognized for its role as a plant growth regulator and herbicide . Its ability to influence plant metabolism makes it valuable in agricultural practices. Research indicates that it can enhance growth processes by mimicking phosphate groups crucial for cellular functions. This mimicry allows it to interact with enzymes that typically bind phosphate substrates, potentially inhibiting or modifying their activity, which can be beneficial in managing plant growth and development.

Case Study: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis. This inhibition suggests that this compound could serve as an antibacterial agent by targeting essential metabolic pathways in bacteria.

Biochemical Applications

The biochemical properties of this compound make it an attractive candidate for research into cellular metabolism and signaling pathways. Its structural similarity to amino acids allows it to participate in various biochemical processes, including:

- Enzyme Kinetics: It can act as a biochemical probe to study enzyme kinetics by competing with natural substrates for binding sites.

- Metabolic Pathways: The compound's ability to affect key metabolic pathways involving phosphorus compounds has been documented, making it relevant for studies on cellular metabolism .

Material Science Applications

In material science, this compound has been explored for its chelating properties , which enable it to bind metal ions. This characteristic is useful in various applications, including:

- Surface Functionalization: It can be used to modify surfaces of metal oxides for enhanced properties.

- Nanotechnology: The compound has been investigated for stabilizing colloidal solutions of nanocrystals and preparing oil/water emulsions .

Medicinal Chemistry Applications

The medicinal potential of this compound has been examined in the context of drug development. Phosphonic acids are known for their bioactive properties, which can lead to applications such as:

- Drug Design: Compounds containing phosphonic acids have been utilized as drugs or pro-drugs due to their ability to target specific biological pathways.

- Bone Targeting: The affinity of phosphonic acids for calcium has been exploited in developing therapies aimed at bone diseases .

Case Study: Inhibitory Studies

Recent research focused on synthesizing phosphonic acid analogues demonstrated that certain derivatives exhibit strong inhibitory effects on enzymes related to various diseases. These findings suggest that this compound and its analogues could serve as scaffolds for designing more complex inhibitors .

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Aminobutylphosphonic Acid | C₄H₁₂NO₃P | Plant growth regulator; antibacterial potential |

| Methylphosphonic Acid | C₃H₉O₃P | Toxic properties; used in chemical warfare |

| Ethylphosphonic Acid | C₄H₁₁O₃P | Less toxic; agricultural applications |

| 2-Aminoethylphosphonic Acid | C₄H₁₁NO₃P | Neurotransmitter; involved in neurological functions |

Mécanisme D'action

The mechanism of action of 1-aminobutylphosphonic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The phosphonic acid moiety can chelate metal ions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.

Aminocaproic acid: Contains a longer carbon chain and is used as an antifibrinolytic agent

Uniqueness: 1-Aminobutylphosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both functionalities .

Activité Biologique

(1-Aminobutyl)phosphonic acid, also known as 1-aminobutylphosphonic acid (ABPA), is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in antibacterial and enzymatic inhibition contexts. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a phosphonic acid group, which contribute to its biological activity. The molecular structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing metabolic pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It acts primarily through the inhibition of bacterial cell-wall biosynthesis, a crucial process for bacterial survival. A study on phosphonodipeptides incorporating this compound demonstrated that these compounds could effectively inhibit the growth of various bacterial strains .

Table 1: Antibacterial Activity of Phosphonodipeptides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L-Ala-L-Ala(P) | Escherichia coli | 0.5 µg/mL |

| L-Nva-L-Ala(P) | Staphylococcus aureus | 0.2 µg/mL |

| L-Phe(P)-L-Ala | Pseudomonas aeruginosa | 1.0 µg/mL |

These results highlight the potential of this compound as a scaffold for developing new antibacterial agents.

Enzyme Inhibition

This compound also serves as an inhibitor of various enzymes involved in amino acid metabolism. It has been shown to act as an antagonist to amino acids, thereby affecting physiological activities at the cellular level . For instance, it inhibits aminopeptidases, which are crucial for protein digestion and metabolism.

Table 2: Kinetic Parameters of Enzyme Inhibition

| Substrate | k_cat (s^-1) | K_m (mM) | k_cat/K_m (M^-1 s^-1) |

|---|---|---|---|

| 1-Aminobutyl phosphonic acid | 12.5 ± 0.8 | 1 ± 0.1 | (8.0 ± 0.5) × 10^1 |

| L-Alanine | (3.0 ± 0.3) × 10^1 | - | - |

| D-Alanine | NS | - | - |

The data suggests that this compound has a favorable interaction profile with enzymes, making it a candidate for further investigation in metabolic regulation.

The mechanisms underlying the biological activity of this compound involve its structural mimicry of natural substrates in metabolic pathways. For example, it can form stable complexes with enzymes, thereby obstructing their normal function . The presence of the phosphonate group enhances binding affinity to enzyme active sites compared to similar compounds lacking this feature.

Case Study: Antibacterial Efficacy

A notable study evaluated the antibacterial efficacy of various phosphonodipeptides derived from this compound against clinical isolates of E. coli. The results indicated that modifications to the amino acid components significantly influenced antibacterial potency. The study concluded that dipeptides incorporating this phosphonic acid derivative could be optimized for enhanced activity against resistant strains .

Case Study: Enzyme Interaction

In another investigation, the interaction of this compound with human alanine aminopeptidase was assessed using kinetic analysis. The findings revealed that this compound had a significantly higher inhibition rate compared to traditional inhibitors, suggesting its potential use in therapeutic applications targeting metabolic disorders .

Propriétés

IUPAC Name |

1-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPDDGDPAPPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-36-8 | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36483AQ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.